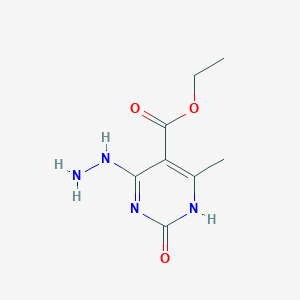

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate is a versatile chemical compound with a molecular weight of 212.21 g/mol . This compound is a pyrimidine derivative, which is known for its reactivity and stability.

Preparation Methods

The synthesis of Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 4,6-dihydroxy-2-methylpyrimidine with ethyl chloroformate in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding pyrimidine N-oxides, while reduction may lead to the formation of hydrazine derivatives .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a neuroprotective and anti-neuroinflammatory agent . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, indicating its potential for treating neurodegenerative diseases . Additionally, it has been evaluated for its antioxidant, antimicrobial, and anticancer activities .

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . Molecular docking studies have shown that the compound interacts favorably with active residues of ATF4 and NF-kB proteins, which are involved in the regulation of inflammatory responses and cell survival . By modulating these pathways, the compound exerts its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine and its azo derivatives . While these compounds share a similar pyrimidine core, this compound is unique due to its hydrazinyl and ethyl ester functional groups, which contribute to its distinct reactivity and biological activity . Other similar compounds include triazole-pyrimidine hybrids, which have also shown neuroprotective and anti-inflammatory properties .

Biological Activity

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique hydrazinyl functional group, exhibits significant structural complexity due to the presence of multiple functional groups, which can influence its biological behavior and therapeutic potential.

- Molecular Formula : C10H12N4O3

- Molecular Weight : 212.21 g/mol

- Structural Features :

- Hydrazinyl group at the 4-position

- Hydroxyl group at the 2-position

- Carboxylate ester at the 5-position

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Recrystallization or Chromatography : For purification of the synthesized product.

- Reactions with Hydrazine : Heating derivatives of pyrimidine with hydrazine in ethanolic solution to yield hydrazino derivatives .

Anticancer Potential

Studies have indicated that derivatives of pyrimidine compounds, including this compound, may possess anticancer properties. Research has shown that similar compounds can exhibit cytostatic and anti-inflammatory activities:

- Cytostatic Activity : Compounds with similar structures have demonstrated strong cytostatic activity both in vitro and in vivo . For instance, derivatives formed through similar synthetic pathways have been reported to inhibit tumor growth effectively.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Cytostatic | 26 |

| Compound B | Antiviral | 49.85 |

| Ethyl 4-hydrazinyl derivative | Antitumor (hypothetical) | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Transcription Factors : Similar compounds are known to block activation of transcription factors such as NF-kB and AP-1, which are crucial in inflammatory and immune responses .

- Binding Affinity Studies : Interaction studies using molecular docking simulations reveal potential binding affinities with biological macromolecules, indicating a mechanism that may disrupt protein function or gene expression.

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazine-containing pyrimidines:

- Cytotoxicity Studies : A study demonstrated that certain hydrazino derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Anti-inflammatory Properties : Research has highlighted the ability of related compounds to inhibit pro-inflammatory cytokines, providing insights into their therapeutic potential for treating autoimmune diseases .

Properties

Molecular Formula |

C8H12N4O3 |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

ethyl 4-hydrazinyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H12N4O3/c1-3-15-7(13)5-4(2)10-8(14)11-6(5)12-9/h3,9H2,1-2H3,(H2,10,11,12,14) |

InChI Key |

MSVLVZSBUSMKOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1NN)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.